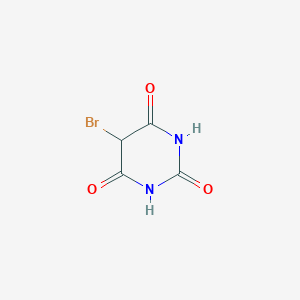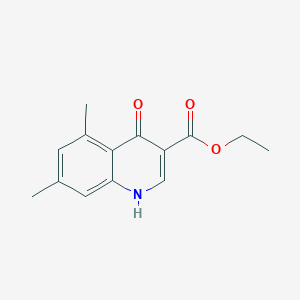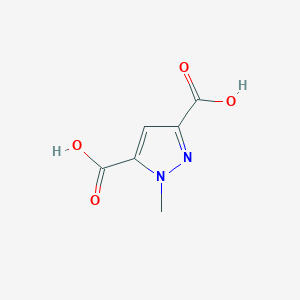
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Vue d'ensemble
Description
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a chemical compound with the molecular formula C6H6N2O4 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two carboxylic acid groups at the 3 and 5 positions of the ring . The molecule also has a methyl group attached to the nitrogen atom at the 1 position .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 170.12 . The compound is stable under normal conditions, but specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the literature.Applications De Recherche Scientifique
Synthesis and Crystal Structures of Mononuclear CuII/CoII Coordination Complexes : Pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, showing potential in forming mononuclear chelate complexes with CuII/CoII/ZnII, indicating applications in coordination chemistry and crystallography (Radi et al., 2015).
Structural, Spectral, and Theoretical Investigations : Studies on biologically important pyrazole-4-carboxylic acid derivatives highlight their structural and spectral properties, suggesting relevance in pharmaceutical and chemical research (Viveka et al., 2016).
Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : This research indicates the significance of 1-alkyl-pyrazole acid as an intermediate in synthesizing biologically active compounds, showcasing its pharmaceutical applications (Zhang Yu-jua, 2013).
Pyrazole Derivatives as Corrosion Inhibitors : Some pyrazole derivatives have been evaluated as corrosion inhibitors for steel, suggesting applications in materials science and industrial processes (Herrag et al., 2007).
Efficient Catalytic Phosphate Ester Cleavage by Binuclear Zinc(II) Pyrazolate Complexes : This study explores the use of dizinc(II) complexes based on pyrazolate ligands as functional models of phosphoesterases, relevant in biochemistry and catalysis (Penkova et al., 2009).
Cobalt(II) and Copper(II) in Selective Coordination of Armed Ligands : Research on novel pyrazole derivatives forming coordination complexes with CoII/CuII indicates applications in coordination chemistry (Hadda et al., 2007).
Modeling Molecular Interactions of Propounded Pyrazole Based Drug Candidates : This study includes the synthesis and testing of pyrazole derivatives for antimicrobial activities, pointing to their pharmaceutical and medical applications (Shubhangi et al., 2019).
Research on the Synthesis of 1-methyl-pyrazole-3-carboxylic Acid : The synthesis and optimization of this compound, confirming its structure through IR and chromatography, suggests its significance in chemical synthesis (Duan Yuan-fu, 2011).
Electrochemically Catalyzed N–N Coupling and Ring Cleavage Reaction of 1H-Pyrazoles : This research on electro-organic synthesis of heterocyclic compounds from pyrazoles indicates applications in organic chemistry and electrocatalysis (Zandi et al., 2021).
Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative : This study on the reactivity of trinitropyrazole derivatives suggests applications in the synthesis of novel compounds and potentially in materials science (Dalinger et al., 2013).
Propriétés
IUPAC Name |
1-methylpyrazole-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-4(6(11)12)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWUVYTAQKQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344635 | |
| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |
CAS RN |
75092-39-6 | |
| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



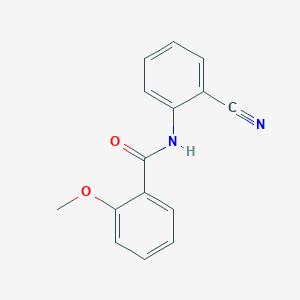
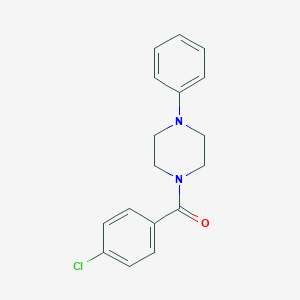

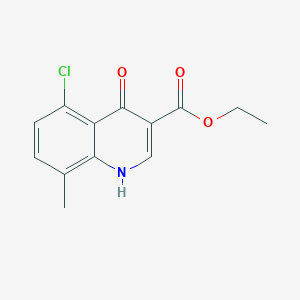
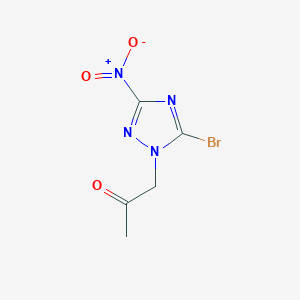
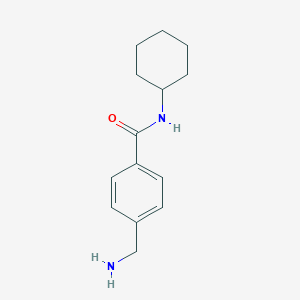
![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)

![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
